![molecular formula C6H16ClN5 B7854541 N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride](/img/structure/B7854541.png)
N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride
Overview
Description
N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride is a useful research compound. Its molecular formula is C6H16ClN5 and its molecular weight is 193.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking Analysis
- Molecular Docking with GSK-3β : N1,N1,N5,N5-Tetrakis(methyl)-biguanide hydrochloride was included in a molecular docking analysis with glycogen synthase kinase 3 beta (GSK-3β), suggesting potential applications in biochemical research and drug development (Rajagopal et al., 2022).
Synthesis and Biomedical Research
- Antidiabetic Properties : The synthesis and antidiabetic properties of neodymium complexes with derivatives of N1,N1-Dimethylbiguanide hydrochloride, a related compound, were explored, highlighting its potential in developing new therapeutic agents (Duan & Zeng, 2007).
- Self-Sterilizing Materials : In a study on controlled release of biguanide biocides from polymeric materials, derivatives of biguanide, which include N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, showed promise for developing self-sterilizing materials (Ikeda, Yamaguchi, & Tazuke, 1986).
Antimicrobial and Antiviral Applications
- Antimicrobial and Antiviral Research : Studies on various biguanide derivatives, including N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, have revealed their antimicrobial and antiviral activities, underscoring their significance in microbiological and virological research (Weinberg, 1968).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A study demonstrated the effectiveness of N1,N1,N5,N5-tetrakis((1H-pyrazol-1-yl) methyl) naphthalene-1,5-diamine, a structurally similar compound, in inhibiting corrosion of mild steel in hydrochloric acid solution, indicating potential applications in material science and engineering (Mechbal et al., 2016).
properties
IUPAC Name |
2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-10(2)5(7)9-6(8)11(3)4;/h1-4H3,(H3,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAMYNGKIIJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=N)N(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/C(=N)N(C)C)/N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.